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Putative antimicrobial peptide 1 -

Putative antimicrobial peptide 1

Catalog Number: EVT-244686
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Product Introduction

Overview

Putative antimicrobial peptide 1 is a member of the growing family of antimicrobial peptides (AMPs) that are recognized for their ability to kill or inhibit the growth of bacteria, fungi, and viruses. These peptides are typically small, ribosomally synthesized, and exhibit a wide range of biological activities. They represent a promising avenue for developing new therapeutic agents in response to increasing antibiotic resistance.

Source

Putative antimicrobial peptide 1 is derived from various natural sources, including amphibians, plants, and bacteria. Many AMPs are produced as part of the innate immune response in these organisms, providing a first line of defense against microbial infections. For instance, amphibian skin secretions are rich in AMPs, which serve as a defense mechanism against pathogens in their aquatic environments .

Classification

Antimicrobial peptides can be classified based on their structure and mechanism of action. They are generally categorized into four classes:

  1. Class I: Ribosomally produced and posttranslationally modified peptides.
  2. Class II: Peptides that are not modified post-translationally.
  3. Class III: Peptides derived from larger precursor proteins.
  4. Class IV: Peptides that are synthesized non-ribosomally.

Putative antimicrobial peptide 1 falls under Class I, as it is synthesized by ribosomes and undergoes various modifications that enhance its antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of putative antimicrobial peptide 1 can be achieved through several methods, including recombinant DNA technology and solid-phase peptide synthesis. Recombinant expression systems, particularly in Escherichia coli or yeast, are commonly used for producing larger quantities of AMPs. This involves cloning the gene encoding the peptide into an expression vector and inducing its production in a suitable host organism .

Technical Details

For recombinant synthesis, the gene encoding putative antimicrobial peptide 1 is inserted into a plasmid vector containing a strong promoter for high-level expression. The host cells are then transformed with this plasmid and cultured under conditions that promote peptide production. Following expression, the peptide can be purified using techniques such as affinity chromatography or high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological assays .

Molecular Structure Analysis

Structure

The molecular structure of putative antimicrobial peptide 1 typically consists of a relatively short sequence of amino acids (ranging from 10 to 50 residues). These peptides often adopt specific secondary structures such as α-helices or β-sheets, which are crucial for their function.

Data

The three-dimensional structure can be predicted using computational modeling tools such as I-TASSER or PEP-FOLD, which analyze the amino acid sequence to forecast structural conformation based on known protein structures . The structural characteristics often include a net positive charge and amphipathicity, which facilitate interaction with microbial membranes.

Chemical Reactions Analysis

Reactions

Putative antimicrobial peptide 1 may undergo several chemical reactions during its synthesis and modification processes. These include:

  • Post-translational modifications: Such as phosphorylation or glycosylation that enhance stability and activity.
  • Proteolytic cleavage: The precursor form is often inactive and requires cleavage by specific enzymes to yield the active form of the peptide.

Technical Details

These reactions can be monitored using mass spectrometry to confirm the molecular weight and modifications of the synthesized peptide .

Mechanism of Action

Process

The mechanism by which putative antimicrobial peptide 1 exerts its effects typically involves disruption of microbial cell membranes. The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to membrane permeabilization.

Data

Studies have shown that AMPs can induce pore formation in bacterial membranes or disrupt membrane integrity through different mechanisms such as barrel-stave model or carpet model . This results in cell lysis or inhibition of vital cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

Putative antimicrobial peptide 1 generally exhibits the following physical properties:

  • Molecular Weight: Usually between 1 kDa to 10 kDa.
  • Isoelectric Point: Typically ranges from 8.0 to 10.9, indicating a net positive charge at physiological pH.
  • Hydrophobicity: High levels of hydrophobic amino acids contribute to its membrane-disrupting capabilities.

Chemical Properties

Chemically, these peptides tend to be stable under physiological conditions but can be sensitive to extreme pH or temperature changes. Their solubility is influenced by their amino acid composition, particularly the ratio of hydrophobic to hydrophilic residues .

Applications

Scientific Uses

Putative antimicrobial peptides like putative antimicrobial peptide 1 have numerous applications in scientific research and medicine:

  • Antibiotic Development: They are being explored as alternatives to traditional antibiotics due to their broad-spectrum activity against resistant strains.
  • Therapeutic Agents: Potential use in treating infections caused by multidrug-resistant bacteria.
  • Biotechnology: Utilized in agricultural settings for developing pest-resistant crops through genetic engineering techniques .
Introduction to Putative Antimicrobial Peptides (AMPs) in Modern Therapeutics

The Global Burden of Antimicrobial Resistance and the Role of AMPs

The overuse of antibiotics in medicine and agriculture has accelerated resistance genes, rendering last-resort drugs like vancomycin ineffective against Enterococcus and Staphylococcus strains [1] [5]. In developing countries, antibiotic residues contaminate food chains (e.g., detectable levels in Kenyan meat), exacerbating resistance spread [1]. Simultaneously, pharmaceutical innovation has stagnated; only two new antibiotic classes have reached clinics in 30 years due to limited profitability [3] [5].

Putative AMPs counteract resistance through:

  • Membrane disruption: Cationic peptides (average charge: +4 to +5) bind anionic bacterial lipids (LPS/LTA), forming pores via barrel-stave, toroidal, or carpet mechanisms [3] [8].
  • Biofilm penetration: Unlike antibiotics, peptides like nisin degrade extracellular matrices of biofilms, enhancing efficacy against persistent infections [3] [8].
  • Immunomodulation: Human cathelicidin LL-37 chemoattracts immune cells and neutralizes endotoxins, providing dual defense [1] [3].

Table 1: Global Impact of Key Drug-Resistant Pathogens and AMP Activity

PathogenResistance ProfileExemplary AMP(s)Reported MIC (μg/ml)
MRSAβ-lactams, macrolidesP5/P9 (synthetic)6.3–12.5 [1]
Acinetobacter baumanniiCarbapenemsLL-3710–25 [3]
Pseudomonas aeruginosaFluoroquinolonesCrotalicidin>90% kill in 30 min [3]
VREVancomycinNisin0.5–32 [8]

Definition and Classification of Putative AMPs: Bridging Bioinformatics and Functional Validation

Putative AMPs are in silico-predicted peptides with structural/sequence homology to known AMPs, awaiting experimental confirmation of activity [1] [6]. They are classified through multilayered frameworks:

I. Source-Based Classification

  • Bacterial: Bacteriocins (e.g., nisin from Lactococcus lactis) dominate food preservation [1] [8].
  • Animal: Cathelicidins (e.g., LL-37 in humans) and defensins (e.g., AvBD9 in quail) [1] [3].
  • Amphibian: Magainins from Xenopus frogs and cancrin from Rana cancrivora [1] [7].
  • Insect: Royal jelly-derived jellein and cecropins from Drosophila [1] [4].

II. Structure-Function Classification

Structural ClassKey FeaturesExamplesBioinformatic Predictors
α-helicalAmphipathic helices (e.g., mBjAMP1)LL-37, magaininAMPA, HeliQuest [7] [8]
β-sheetDisulfide-stabilized sheetsDefensins, plectasinCS-AMPa, CAMP [3]
ExtendedProline/arginine-rich loopsIndolicidinSAP [8]

Functional validation follows prediction:

  • Genomic screening: Signal peptides (e.g., hagfish HFIAP-1 domain) identify novel candidates like amphioxus BjAMP1 [7].
  • Synthesis and testing: In vitro assays confirm activity (e.g., mBjAMP1 MICs: 6.3 μg/ml against E. coli) [7].
  • Mechanistic studies: TEM reveals membrane lysis; CD spectroscopy confirms coil-to-helix transition in membranes [7].

Table 2: Major AMP Databases and Computational Tools

ResourceEntriesScopeUtility in Putative AMP Discovery
APD (2025)5,099 AMPsNatural/synthetic peptidesCluster analysis, 3D structure viewer [6]
DRAMP3,791 AMPsClinical & environmental peptidesActivity annotation [3]
AMPAN/APropensity scoringHelical wheel projection [2] [8]
Bacterial Wars300k+ predictedInterbacterial AMP networks"Die score" for ecological competition [2]

Historical Evolution of AMP Research: From Lysozyme to Computational Discovery

Landmark discoveries shaped AMP science:

  • 1922: Alexander Fleming discovers lysozyme, the first antimicrobial protein [1].
  • 1939: Isolation of gramicidin, inspiring topical antibiotics [3].
  • 1981: Identification of cecropins from moth hemolymph, revealing innate immunity’s peptide armamentarium [1] [4].
  • 1987: Magainin isolated from frog skin, validating amphibians as AMP reservoirs [1].

The genomics revolution (post-2000) enabled in silico mining:

  • Database curation: APD (2003) cataloged 5,099 AMPs, enabling homology searches [6].
  • Horizontal gene transfer (HGT) insights: Streptomyces clavuligerus acquired insect-derived AMP genes (e.g., Hymenoptera-like peptides), suggesting ecological coevolution [4].
  • Machine learning: Tools like AMPA predict activity from sequence features (charge, hydrophobicity) with >80% accuracy [2] [7].

Recent milestones include:

  • Anti-COVID-19 peptides: Designed to disrupt viral envelopes [1].
  • Mining metagenomes: "Bacterial Wars" algorithm identifies putative AMPs from 3,000 proteomes, correlating with gut microbiome dominance [2].
  • De novo design: Optimized hydrophobicity (40–60%) and charge reduces cytotoxicity (e.g., P5/P9 variants against MRSA) [1] [8].

Properties

Product Name

Putative antimicrobial peptide 1

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